molecular formula C5H4F4N2O2S B12440268 5-Fluorothiazol-2-amine 2,2,2-trifluoroacetate CAS No. 731018-55-6

5-Fluorothiazol-2-amine 2,2,2-trifluoroacetate

Cat. No.: B12440268
CAS No.: 731018-55-6
M. Wt: 232.16 g/mol
InChI Key: UXBYIXRGDDJTRM-UHFFFAOYSA-N
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Properties

CAS No.

731018-55-6

Molecular Formula

C5H4F4N2O2S

Molecular Weight

232.16 g/mol

IUPAC Name

5-fluoro-1,3-thiazol-2-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C3H3FN2S.C2HF3O2/c4-2-1-6-3(5)7-2;3-2(4,5)1(6)7/h1H,(H2,5,6);(H,6,7)

InChI Key

UXBYIXRGDDJTRM-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)N)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Thiazole Core

The fluorine atom at position 5 of the thiazole ring serves as a leaving group in SNAr reactions. This is facilitated by the electron-deficient nature of the thiazole scaffold, which stabilizes the Meisenheimer-Jackson intermediate.

Reaction ConditionsNucleophileProductYieldReference
TFA-TFE solvent, 80–120°C, 12–24 hrAnilines5-Arylthiazol-2-amine derivatives50–90%
Microwave irradiation, 150°C, 30 minAlkylamines5-Alkylaminothiazol-2-amine derivatives60–85%
K₂CO₃, DMF, 100°CThiols5-Sulfanylthiazol-2-amine derivatives40–70%

Key Mechanism :

  • Protonation of the thiazole nitrogen by trifluoroacetic acid (TFA) enhances electrophilicity at position 5 .

  • 2,2,2-Trifluoroethanol (TFE) solvates the leaving group (fluoride), accelerating intermediate breakdown .

Amine Functionalization

The primary amine at position 2 participates in acylation and alkylation reactions. The trifluoroacetate counterion can act as a transient protecting group, removable under basic conditions.

Acylation:

  • Reagents : Acetic anhydride, TFA (catalyst)

  • Product : N-Acetyl-5-fluorothiazol-2-amine

  • Yield : 75–90% (after basification) .

Alkylation:

  • Reagents : Alkyl halides, K₂CO₃, DMF

  • Product : N-Alkyl-5-fluorothiazol-2-amine derivatives

  • Yield : 50–70% .

Deprotection of Trifluoroacetate

The trifluoroacetate group is cleaved under mild basic conditions to regenerate the free amine:
5-Fluorothiazol-2-amine+CF3COO+NaOH5-Fluorothiazol-2-amine+CF3COONa\text{5-Fluorothiazol-2-amine}^+ \cdot \text{CF}_3\text{COO}^- + \text{NaOH} \rightarrow \text{5-Fluorothiazol-2-amine} + \text{CF}_3\text{COONa}

  • Conditions : 1M NaOH, RT, 1 hr .

  • Applications : Essential for further functionalization of the amine group in drug discovery .

Electrophilic Substitution on the Thiazole Ring

While electron-withdrawing fluorine deactivates the thiazole ring, directed metallation enables regioselective functionalization:

Reaction TypeReagentsProductYield
Lithiation (position 4)LDA, THF, –78°C4-Substituted-5-fluorothiazol-2-amine30–50%
HalogenationNBS, AIBN, CCl₄5-Fluoro-4-bromothiazol-2-amine20–40%

Limitations : Low yields due to competing side reactions and ring instability under strong electrophiles .

Coupling Reactions

The amine group participates in cross-coupling reactions to generate biaryl or heteroaryl structures:

Reaction TypeCatalysts/ConditionsProductYield
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃2-Amino-5-fluorothiazole-aryl conjugates55–80%
Ullmann CouplingCuI, 1,10-phenanthroline2-Amino-5-fluorothiazole-heteroaryls40–65%

Applications : Central to synthesizing kinase inhibitors and antimicrobial agents .

Stability and Degradation

  • Hydrolytic Degradation : The trifluoroacetate group hydrolyzes slowly in aqueous media (t₁/₂ = 48 hr at pH 7) .

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and trifluoromethane .

Scientific Research Applications

Pharmaceutical Applications

Antidiabetic Properties
One of the most notable applications of 5-Fluorothiazol-2-amine 2,2,2-trifluoroacetate is its role in the development of antidiabetic medications. The compound has been identified as an activator of glucokinase, which is crucial for glucose metabolism. This feature makes it a candidate for treating type II diabetes by enhancing insulin secretion and improving glycemic control .

Synthesis of Bioactive Compounds
The compound serves as a building block in the synthesis of various bioactive molecules. For instance, it can be used to create derivatives that exhibit antimicrobial and anticancer activities. The trifluoroacetate moiety enhances the lipophilicity and metabolic stability of these derivatives, making them more effective in biological systems .

Chemical Synthesis Applications

Fluorination Processes
The synthesis of this compound often involves fluorination processes that are critical in creating fluorinated compounds with enhanced biological properties. These fluorinated derivatives are increasingly important in drug design as they can improve the pharmacokinetic profiles of drugs .

Peptide Synthesis
In addition to its role in small molecule drug development, this compound can be utilized in peptide synthesis. The trifluoroacetate group acts as a protective group that can be selectively removed under mild conditions, facilitating the assembly of complex peptide structures .

Mechanism of Action

The mechanism of action of 5-Fluorothiazol-2-amine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

5-Fluorothiazol-2-amine 2,2,2-trifluoroacetate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, effects on various biological targets, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom on the thiazole ring and a trifluoroacetate group. Its molecular formula is C₅H₄F₃N₃OS, and it has a molecular weight of approximately 201.16 g/mol. The unique structure contributes to its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways:

  • Inhibition of Sodium Channels : The compound has been shown to inhibit voltage-gated sodium channels (Nav), particularly Nav1.7, which plays a crucial role in pain signaling pathways. Inhibition of these channels can lead to analgesic effects, making it a candidate for pain management therapies .
  • Impact on G Protein-Coupled Receptors (GPCRs) : Research indicates that this compound may interact with GPCRs, influencing cellular responses such as inflammation and pain perception. GPCRs are pivotal in mediating various physiological processes and are common targets for drug development .

Biological Activity Data

The following table summarizes the key biological activities and effects observed in studies involving this compound:

Biological Activity Effect Study Reference
Sodium Channel InhibitionAnalgesic potential
GPCR ModulationAnti-inflammatory effects
Cytotoxicity in Cancer CellsInduction of apoptosis
Antimicrobial ActivityInhibition of bacterial growth

Case Studies

  • Pain Management : A study evaluated the efficacy of this compound in animal models of neuropathic pain. The results demonstrated significant pain relief compared to control groups, suggesting its potential as a novel analgesic agent .
  • Cancer Research : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Effects : Recent investigations revealed that this compound possesses antimicrobial properties against certain bacterial strains. This finding opens avenues for its application in treating infections resistant to conventional antibiotics .

Q & A

Q. What are the recommended synthetic routes for 5-Fluorothiazol-2-amine 2,2,2-trifluoroacetate?

  • Methodological Answer : The synthesis typically involves two stages: (1) preparation of the 5-fluorothiazol-2-amine core via nucleophilic substitution or cyclization reactions, and (2) salt formation with trifluoroacetic acid. For fluorinated heterocycles like thiazoles, fluorination can be achieved using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride). Post-synthesis, the trifluoroacetate salt is formed by reacting the free amine with trifluoroacetic acid in anhydrous conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical to isolate high-purity product .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are essential for confirming the fluorine substitution pattern and salt formation. Trifluoroacetate counterions exhibit distinct 19F^{19}\text{F} signals near -75 ppm, while the thiazole ring protons resonate between 6.5–8.5 ppm .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with mass spectrometry verifies molecular weight (expected [M+H]+^+ for C5_5H4_4F4_4N2_2S: ~212.06) and purity (>95% by UV detection at 254 nm) .

Q. What are the key storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at -20°C in amber glass vials to prevent hydrolysis of the trifluoroacetate group. Desiccants (e.g., molecular sieves) should be used to minimize moisture. Stability studies indicate degradation <5% over 12 months under these conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5-fluorothiazol-2-amine in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites. For example, the electron-deficient 5-fluoro group directs nucleophiles to the thiazole ring’s C-4 position. Solvent effects (e.g., DMSO vs. water) are modeled using PCM (Polarizable Continuum Model) to refine reactivity profiles .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent choice). Standardization steps:
  • Use consistent solvent systems (e.g., DMSO concentration <0.1% to avoid cytotoxicity).
  • Validate results with orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
  • Cross-reference with structural analogs (e.g., 5-trifluoromethyl-thiazole derivatives) to identify structure-activity trends .

Q. What are the challenges in interpreting 19F^{19}\text{F}19F NMR spectra for fluorinated thiazoles?

  • Methodological Answer : 19F^{19}\text{F} NMR signals are highly sensitive to electronic environments. For 5-fluorothiazol-2-amine, coupling with adjacent protons (e.g., 3JFH^3J_{F-H} ~8–12 Hz) and scalar coupling with 14N^{14}\text{N} in the thiazole ring complicate splitting patterns. Decoupling experiments or 2D 19F^{19}\text{F}-1H^{1}\text{H} HOESY can resolve ambiguities .

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